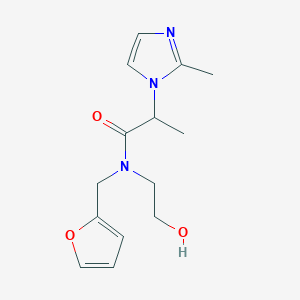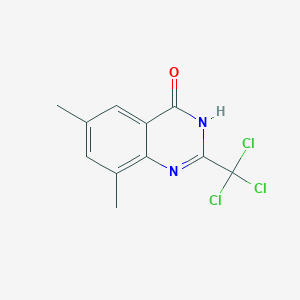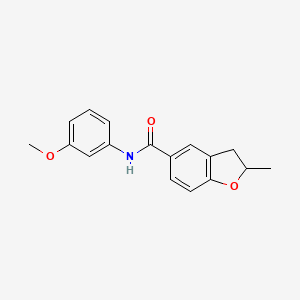![molecular formula C18H16BrN3O B6083616 N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)
N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTPA and is a member of the acrylamide family. BTPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 396.31 g/mol.
Mecanismo De Acción
The mechanism of action of BTPA is complex and involves the inhibition of several enzymes involved in cell proliferation and survival. BTPA has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a critical role in cell signaling and proliferation. Additionally, BTPA has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
BTPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. BTPA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, BTPA has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTPA has several advantages and limitations for lab experiments. One advantage is its high solubility in organic solvents, which makes it easy to handle and incorporate into various experimental designs. Additionally, BTPA has a well-defined structure, which allows for precise control over its chemical and physical properties. However, one limitation of BTPA is its relatively low stability under certain experimental conditions, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for the study of BTPA. One potential direction is the development of novel BTPA-based polymers and materials with unique properties. Additionally, further investigation into the anticancer properties of BTPA may lead to the development of new cancer therapies. Finally, the study of BTPA's antioxidant and anti-inflammatory properties may have implications for the treatment of various diseases associated with oxidative stress and inflammation.
Métodos De Síntesis
BTPA can be synthesized through a multistep reaction process that involves the condensation of 3-bromobenzaldehyde and 4-dimethylaminobenzaldehyde with malononitrile. The resulting intermediate is then cyclized with acryloyl chloride to form the final product. The synthesis of BTPA is a complex process that requires careful monitoring of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
BTPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, BTPA has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In material science, BTPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics, BTPA has been explored as a potential electron acceptor in organic solar cells.
Propiedades
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-22(2)17-8-6-13(7-9-17)10-14(12-20)18(23)21-16-5-3-4-15(19)11-16/h3-11H,1-2H3,(H,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYGBVTJDGRBR-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-3-fluorobenzamide](/img/structure/B6083603.png)
![N-(sec-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6083610.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6083624.png)
![3,5-dimethoxy-N-({1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6083628.png)
![2-phenyl-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083632.png)
